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Compound of Interest

Compound Name: 4-Methyldiphenylamine

Cat. No.: B188801 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 4-Methyldiphenylamine (CAS 620-

84-8)

Introduction
4-Methyldiphenylamine, also known as N-phenyl-p-toluidine, with the CAS number 620-84-8,

is an organic compound with the chemical formula C13H13N.[1][2] It serves as a key

intermediate in the synthesis of various dyes, polymers, and pharmaceuticals.[1] This guide

provides a comprehensive overview of its spectroscopic data, including Nuclear Magnetic

Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information

is intended for researchers, scientists, and professionals in drug development who require

detailed structural and analytical information.

Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-Methyldiphenylamine.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a

molecule.[3] The data presented below was obtained in deuterated chloroform (CDCl₃) at 400

MHz.
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.20 Triplet (t) 7.6 2H Aromatic H

7.05 Doublet (d) 8.1 2H Aromatic H

7.01-6.94 Multiplet (m) - 4H Aromatic H

6.85 Triplet (t) 7.3 1H Aromatic H

5.56
Broad Singlet (br

s)
- 1H N-H

2.29 Singlet (s) - 3H -CH₃

Data sourced

from The Royal

Society of

Chemistry.[4]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule.[5][6] The

following chemical shifts were recorded in CDCl₃ at 100 MHz.
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Chemical Shift (δ) ppm

143.7

140.1

130.6

129.1

120.1

118.7

116.7

20.7

Data sourced from The Royal Society of Chemistry.[4]

Mass Spectrometry (MS) Data
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

[7][8] The molecular weight of 4-Methyldiphenylamine is 183.25 g/mol .[1][9]

Electrospray Ionization (ESI-MS):

m/z Ion

184 [M+H]⁺

Data sourced from The Royal Society of Chemistry.[4]

Electron Impact (EI-MS):
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m/z Relative Abundance (%) Fragment

183 99.99 [M]⁺

182 54.19 [M-H]⁺

167 23.62 [M-CH₃-H]⁺

77 29.78 [C₆H₅]⁺

Data sourced from PubChem.[9]

Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify functional groups within a molecule by measuring the

absorption of infrared radiation.[10][11] While a specific spectrum for this compound is not

provided in the search results, the following table lists the expected characteristic absorption

bands based on its structure.

Wavenumber (cm⁻¹) Functional Group Vibration Type

3300-3500 N-H Stretch

>3000 Aromatic C-H Stretch

2850-3000 sp³ C-H (methyl) Stretch

1600-1585, 1500-1400 C=C Aromatic Ring Stretch

1335–1250 C-N Stretch

Characteristic regions are

based on general IR

spectroscopy principles.[11]

[12]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented.

Instrument-specific parameters may require optimization.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of purified 4-Methyldiphenylamine in approximately

0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[13]

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as

an internal reference for chemical shifts (δ = 0 ppm).[14]

Data Acquisition: Transfer the solution to a clean NMR tube. Place the tube in the NMR

spectrometer.[13]

¹H NMR: Acquire the proton NMR spectrum. The area under each signal is proportional to

the number of protons it represents.[14]

¹³C NMR: Acquire the carbon-13 NMR spectrum. Typically, proton-decoupled spectra are

obtained to simplify the spectrum to single lines for each unique carbon atom.[3]

Infrared (IR) Spectroscopy
For solid samples like 4-Methyldiphenylamine, the Thin Solid Film or Attenuated Total

Reflectance (ATR) methods are common.[15]

Thin Solid Film Method:

Sample Preparation: Dissolve a small amount (approx. 50 mg) of the solid sample in a few

drops of a volatile solvent like methylene chloride or acetone.[15]

Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl), which is

transparent to IR radiation.[11][15]

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin solid film of

the compound on the plate.[15]

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and

obtain the spectrum.[15]

Optimization: If peaks are too intense, the film is too thick and should be remade with a more

dilute solution. If peaks are too weak, add more solution to the plate and allow the solvent to
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evaporate.[15]

Mass Spectrometry (MS)
Sample Preparation: Prepare a stock solution of the sample by dissolving it in an appropriate

organic solvent (e.g., methanol, acetonitrile) to a concentration of about 1 mg/mL.[16]

Dilution: Dilute the stock solution with a suitable solvent (often a combination of methanol,

acetonitrile, or water) to a final concentration in the range of 10-100 µg/mL.[16]

Filtration: If any precipitate is present, the solution must be filtered to prevent blockages in

the instrument.[16]

Ionization: The sample is introduced into the mass spectrometer where it is ionized.

Common methods include Electron Impact (EI), which involves bombarding the sample with

high-energy electrons, or Electrospray Ionization (ESI), which is a softer ionization technique

suitable for a wide range of molecules.[17][18]

Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a

mass analyzer and then detected.[8][17]

Workflow Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC6384780/
https://fiveable.me/organic-chemistry-ii/unit-1/mass-spectrometry-ms/study-guide/12bu6Au6d8xoPjBG
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Preparation

Phase 2: Spectroscopic Analysis

Phase 3: Data Interpretation

Phase 4: Structure Confirmation

Purified Compound
(4-Methyldiphenylamine)

Sample Preparation
(Dissolve in appropriate solvent)

NMR Spectroscopy
(¹H, ¹³C)

IR Spectroscopy Mass Spectrometry

Chemical Shifts
Coupling Constants

Integration

Absorption Bands
(Functional Groups)

Molecular Ion Peak
Fragmentation Pattern

Structure Elucidation &
Confirmation

Click to download full resolution via product page

General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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